molecular formula C10H7BrN2O B13184577 3-Bromoquinoline-8-carboxamide

3-Bromoquinoline-8-carboxamide

Cat. No.: B13184577
M. Wt: 251.08 g/mol
InChI Key: PEJYIMPKMBACHX-UHFFFAOYSA-N
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Description

3-Bromoquinoline-8-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bromine atom at the 3-position and a carboxamide group at the 8-position of the quinoline ring, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-8-carboxamide typically involves the functionalization of the quinoline ring. One common method is the bromination of quinoline followed by the introduction of the carboxamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The carboxamide group can be introduced using reagents like ammonia or amines under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amide formation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

3-Bromoquinoline-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Bromoquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxamide group make it a versatile compound for various applications, distinguishing it from other quinoline derivatives .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

3-bromoquinoline-8-carboxamide

InChI

InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-8(10(12)14)9(6)13-5-7/h1-5H,(H2,12,14)

InChI Key

PEJYIMPKMBACHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)N)Br

Origin of Product

United States

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